molecular formula C17H20F3N3O4 B12182467 N-{2-[(methoxyacetyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

N-{2-[(methoxyacetyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B12182467
M. Wt: 387.4 g/mol
InChI Key: QPCXOWGPXVSRHB-UHFFFAOYSA-N
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Description

N-{2-[(methoxyacetyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a trifluoromethyl group, and a methoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(methoxyacetyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl and methoxyacetyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Attachment of the Methoxyacetyl Group: This can be done through acylation reactions using methoxyacetyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(methoxyacetyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the methoxyacetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(methoxyacetyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[(methoxyacetyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(acetyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
  • N-{2-[(methoxyacetyl)amino]ethyl}-5-oxo-1-[3-(methyl)phenyl]pyrrolidine-3-carboxamide

Uniqueness

N-{2-[(methoxyacetyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C17H20F3N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-[(2-methoxyacetyl)amino]ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H20F3N3O4/c1-27-10-14(24)21-5-6-22-16(26)11-7-15(25)23(9-11)13-4-2-3-12(8-13)17(18,19)20/h2-4,8,11H,5-7,9-10H2,1H3,(H,21,24)(H,22,26)

InChI Key

QPCXOWGPXVSRHB-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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